

Spectroscopic Profile of 2-Hydroxy-4-phenylthiazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxy-4-phenylthiazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-hydroxy-4-phenylthiazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its chemical structure and comparison with analogous compounds. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate future empirical studies.

Core Spectroscopic Data

The following tables summarize the anticipated spectroscopic characteristics of **2-hydroxy-4-phenylthiazole**. These predictions are derived from established principles of spectroscopy and data from structurally related thiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **2-Hydroxy-4-phenylthiazole**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.0 - 12.0	Singlet (broad)	1H	OH
~7.8 - 8.0	Multiplet	2H	Phenyl H (ortho)
~7.3 - 7.5	Multiplet	3H	Phenyl H (meta, para)
~6.8 - 7.0	Singlet	1H	Thiazole H

Table 2: Predicted ^{13}C NMR Spectral Data for **2-Hydroxy-4-phenylthiazole**

Chemical Shift (δ , ppm)	Assignment
~165 - 175	C=O (keto tautomer)
~150 - 160	C-OH (enol tautomer)
~140 - 150	Quaternary Phenyl C
~128 - 135	Phenyl CH
~125 - 130	Phenyl CH
~115 - 125	Thiazole CH
~100 - 110	Thiazole C-S

Note: **2-Hydroxy-4-phenylthiazole** can exist in tautomeric forms (keto and enol). The exact chemical shifts may vary depending on the solvent and the predominant tautomer in solution.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **2-Hydroxy-4-phenylthiazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad	O-H stretch (H-bonded)
3100 - 3000	Medium	Aromatic C-H stretch
~1680	Strong	C=O stretch (keto tautomer)
~1620	Medium	C=N stretch
1600 - 1450	Medium-Strong	Aromatic C=C stretch
~1350	Medium	C-N stretch
~1250	Medium	C-O stretch
~700 - 800	Strong	C-S stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **2-Hydroxy-4-phenylthiazole**

m/z	Ion
177	[M] ⁺ (Molecular Ion)
149	[M - CO] ⁺
134	[M - HNCO] ⁺
104	[C ₆ H ₅ CS] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of solid organic compounds like **2-hydroxy-4-phenylthiazole**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the solid **2-hydroxy-4-phenylthiazole** sample.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in a clean, dry NMR tube.
- Ensure complete dissolution; gentle warming or sonication may be applied if necessary.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

Data Acquisition:

- Record 1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- For 1H NMR, typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- For ^{13}C NMR, a wider spectral width (e.g., 0-200 ppm) is used, and a greater number of scans is typically required due to the lower natural abundance of the ^{13}C isotope. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH_2 , and CH_3 groups.

FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

- Grind a small amount (1-2 mg) of **2-hydroxy-4-phenylthiazole** with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the mixture to a pellet die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Data Acquisition:

- Place the KBr pellet in the sample holder of an FT-IR spectrometer.

- Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

- For a solid sample with sufficient volatility, a direct insertion probe (DIP) can be used.
- Place a small amount of the sample in a capillary tube and insert it into the mass spectrometer's ion source via the DIP.
- Gradually heat the probe to volatilize the sample.
- Alternatively, if the compound is soluble and amenable to gas chromatography (GC), a GC-MS system can be utilized for separation and analysis.

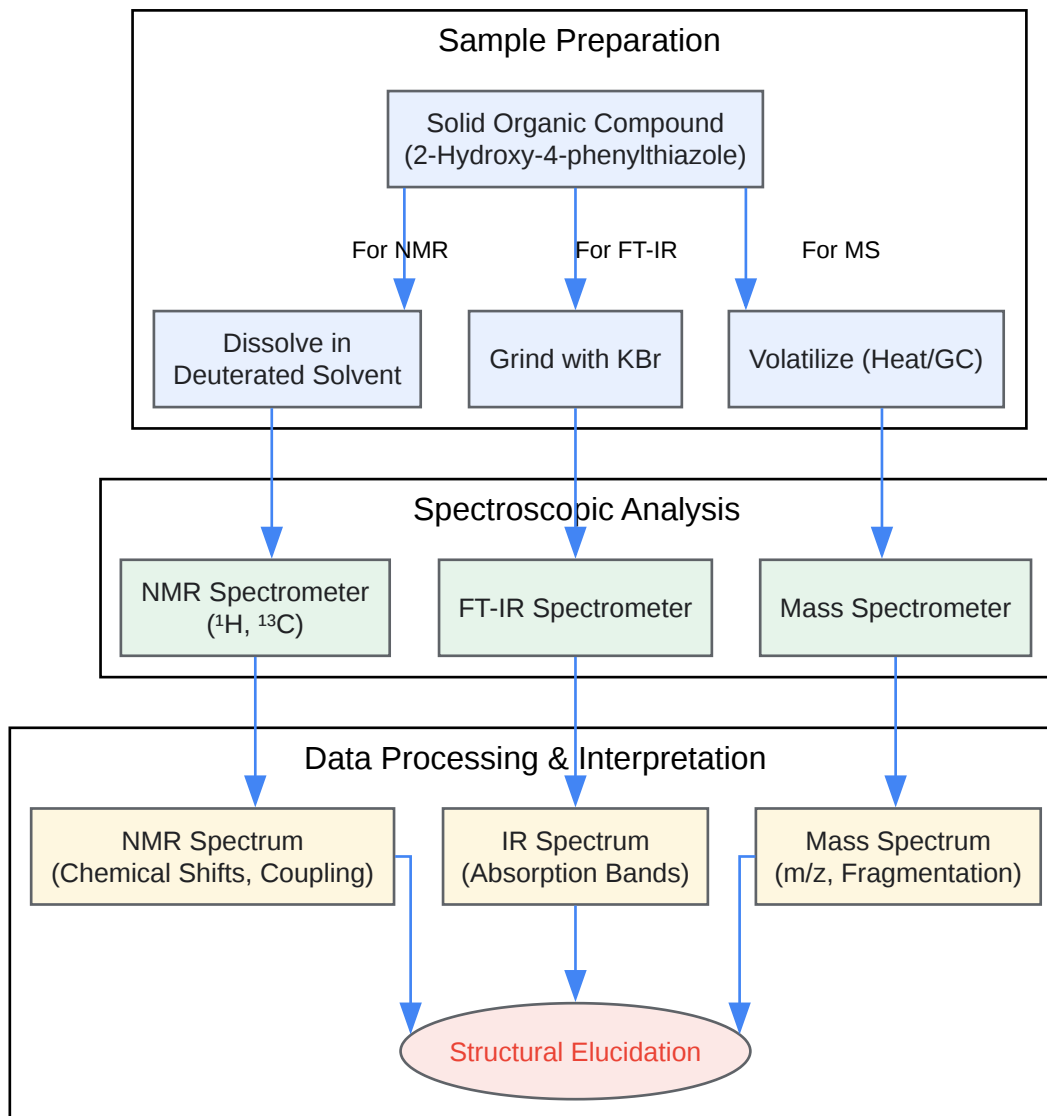
Data Acquisition:

- Acquire the mass spectrum using electron ionization (EI) at a standard energy of 70 eV.
- Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).
- The resulting mass spectrum will show the molecular ion peak and a series of fragment ion peaks that are characteristic of the molecule's structure.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound.

General Workflow for Spectroscopic Analysis of a Solid Organic Compound



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Caption: A flowchart illustrating the general experimental workflow for the spectroscopic analysis of a solid organic compound.

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